molecular formula C11H7F2NO2S B13666788 Methyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate

Methyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate

Cat. No.: B13666788
M. Wt: 255.24 g/mol
InChI Key: CBBIEADFXKLTGX-UHFFFAOYSA-N
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Description

Methyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate typically involves the reaction of 2,4-difluoroaniline with α-bromoacetyl bromide to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring. The final step involves esterification with methanol to produce the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, nucleophiles like amines and thiols.

Major Products Formed:

Scientific Research Applications

Methyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiazole ring’s aromaticity and the presence of fluorine atoms enhance its binding affinity and specificity. Pathways involved include inhibition of DNA synthesis and disruption of cellular processes .

Comparison with Similar Compounds

  • 2-Methylthiazole-4-carboxylic acid
  • 2,4-Disubstituted thiazoles
  • Thiazole derivatives with various substituents

Comparison: Methyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate stands out due to the presence of fluorine atoms, which enhance its biological activity and stability. Compared to other thiazole derivatives, this compound exhibits superior antimicrobial and anticancer properties, making it a valuable candidate for further research and development .

Properties

IUPAC Name

methyl 2-(2,4-difluorophenyl)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO2S/c1-16-11(15)9-5-17-10(14-9)7-3-2-6(12)4-8(7)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBIEADFXKLTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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